molecular formula C14H10Cl2O3 B3034239 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 148255-31-6

3-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Cat. No. B3034239
CAS RN: 148255-31-6
M. Wt: 297.1 g/mol
InChI Key: ODBHSUSMBSBNSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid is not explicitly detailed in the provided papers. However, a related compound, 3,5-dichloro benzoic acid, was synthesized from o-amino benzoic acid using chlorine and diazotization, achieving yields over 70% under optimal conditions . This suggests that a similar approach could potentially be adapted for the synthesis of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid by introducing the appropriate dichlorobenzyl ether group at the correct stage of the synthesis.

Molecular Structure Analysis

While the molecular structure of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid is not directly analyzed in the papers, related compounds have been studied. For example, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxy benzoic acid were evaluated using quantum chemical calculations and spectroscopic techniques . Similarly, the structure of 3-benzoylbenzoic acid oxime was determined crystallographically, revealing insights into the conformation and hydrogen bonding of the molecule . These studies indicate that advanced techniques such as X-ray crystallography, NMR, and computational methods are valuable tools for analyzing the structure of benzoic acid derivatives.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid specifically. However, benzoic acid derivatives are known to participate in various chemical reactions. For instance, a catalytic oxidative system using 3-(dichloroiodo)benzoic acid was developed for the oxidation of alcohols and sulfides in water, showcasing the reactivity of benzoic acid derivatives in oxidation reactions . This implies that 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid could also be involved in similar oxidative processes or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid are not directly reported in the papers. However, the properties of similar compounds, such as 4-(3-Benzoylthioureido)benzoic acid, were characterized using various spectroscopic techniques, and the compound was examined crystallographically . These studies provide a framework for understanding how the physical and chemical properties of benzoic acid derivatives can be characterized and analyzed.

Scientific Research Applications

Synthesis and Luminescence of Lanthanide Complexes

3-[(3,4-Dichlorobenzyl)oxy]benzoic acid derivatives have been explored for the synthesis of lanthanide coordination compounds, impacting their photophysical properties. Sivakumar et al. (2010) synthesized lanthanide complexes using 4-benzyloxy benzoic acid derivatives to investigate the influence of substituents on the ligands' photoluminescence. They found that electron-donating and electron-withdrawing groups significantly affect the luminescence efficiency of the Tb(3+) complexes. The study highlights the potential application of these compounds in developing materials with tailored photophysical properties for optoelectronic devices (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Biodegradation of Chlorobenzoic Acids

The environmental persistence and biodegradation of chlorinated benzoic acids, including 3,4-dichlorobenzoic acid, have been a focus of research due to their use in agriculture and their formation as metabolites of chlorinated pollutants. Alqudah et al. (2014) studied the biodegradation of 3,4-dichlorobenzoic acid by Corynebacterium jeikeium, isolated from wastewater. They optimized conditions for biodegradation, demonstrating the potential of microbial processes in the detoxification of chlorinated organic compounds in the environment (Alqudah, Tarawneh, Alkafaween, & Saad, 2014).

Oxidative Transformations

Nanoparticulate zero-valent iron (nZVI) has been investigated for its capacity to induce oxidative transformations of organic compounds in water, including benzoic acid to p-hydroxybenzoic acid. Joo et al. (2005) utilized benzoic acid conversion as a probe reaction to assess the oxidizing capacity of nZVI, highlighting its potential for the oxidative treatment of organic contaminants in water. This research opens avenues for the application of nZVI in environmental remediation processes (Joo, Feitz, Sedlak, & Waite, 2005).

Future Directions

As “3-[(3,4-Dichlorobenzyl)oxy]benzoic acid” is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBHSUSMBSBNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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